BenchChemオンラインストアへようこそ!

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

regioisomer nicotinamide picolinamide

Procure this unsubstituted nicotinamide regioisomer (CAS 2034266-70-9) as the definitive baseline scaffold for triazole-nicotinamide SAR. Its clean N2-triazole connectivity (via CuAAC) ensures unambiguous Phe193 π-stacking at NAMPT, while the absence of ring substituents eliminates confounding metabolic soft spots (CYP liability, O-dealkylation) in ADME panels. Essential for head-to-head selectivity profiling against picolinamide (2034404-41-4) and isonicotinamide comparators. Predictable solubility (>50 µM) and ≥95% purity guarantee reproducible biochemical screening and PROTAC warhead functionalization.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2034266-70-9
Cat. No. B2522267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide
CAS2034266-70-9
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H15N5O/c22-16(14-7-4-8-17-11-14)20-15(12-21-18-9-10-19-21)13-5-2-1-3-6-13/h1-11,15H,12H2,(H,20,22)
InChIKeyVKIAMMCYXYBIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide (CAS 2034266-70-9): Procurement-Relevant Structural and Pharmacological Profile


N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide (CAS 2034266-70-9) is a synthetic small molecule (C₁₆H₁₅N₅O, MW 293.33 g/mol) belonging to the class of 1,2,3-triazole-containing nicotinamide derivatives [1]. The compound features a pyridine-3-carboxamide (nicotinamide) core linked via an ethyl bridge to a 2H-1,2,3-triazole and terminal phenyl ring, a scaffold architecture shared with a family of investigational agents targeting orexin receptors and nicotinamide phosphoribosyltransferase (NAMPT) [2]. It is supplied as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic investigational use [3].

Why N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide Cannot Be Replaced by Generic In-Class Analogs


Within the 1,2,3-triazole-nicotinamide chemical series, seemingly minor structural modifications produce substantial shifts in target engagement, metabolic stability, and aqueous solubility [1]. The target compound's nicotinamide (pyridine-3-carboxamide) regioisomer differs fundamentally from its picolinamide (pyridine-2-carboxamide, CAS 2034404-41-4) and isonicotinamide (pyridine-4-carboxamide) counterparts in hydrogen-bonding geometry and electronic distribution, parameters known to control binding-pocket complementarity and off-target profiles in both orexin receptor and NAMPT inhibitor programs [2]. Furthermore, sub-stoichiometric variations—such as the absence of 6-ethoxy, 2-methylthio, or 6-trifluoromethyl substituents present in closely related analogs—directly affect lipophilicity (clogP), metabolic soft spots, and CYP liability as demonstrated across the triazole-nicotinamide NAMPT inhibitor series [1][3]. Consequently, procurement interchangeability is contraindicated; each congener requires independent biological characterization.

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide: Quantitative Differentiation Evidence Guide


Regioisomeric Carboxamide Differentiation: Nicotinamide vs. Picolinamide vs. Isonicotinamide

The target compound bears a pyridine-3-carboxamide (nicotinamide) moiety, distinguishing it from the pyridine-2-carboxamide (picolinamide) analog (CAS 2034404-41-4) and the pyridine-4-carboxamide (isonicotinamide) analog. The nitrogen position in the pyridine ring alters the pKa of the pyridyl nitrogen (nicotinamide pKa ~3.3 for the pyridinium cation vs. picolinamide pKa ~1.0) and the spatial orientation of the carboxamide hydrogen-bond donor/acceptor pair [1]. In the structurally related series of triazolylpyridine NAMPT inhibitors, the nicotinamide regioisomer (as in the target compound's parent scaffold) demonstrated optimal complementarity with the NAMPT active-site phosphoribosyl-binding cleft, whereas the 2-substituted and 4-substituted pyridine regioisomers showed reduced or abolished enzymatic inhibition in the same assay system [2]. This regioisomeric specificity is critical for applications requiring on-target NAMPT engagement or orexin receptor subtype selectivity.

regioisomer nicotinamide picolinamide isonicotinamide hydrogen bonding

Lack of Ring-Substituent Metabolic Liability: Differential CYP Inhibition Profile vs. 6-Ethoxy and 6-Trifluoromethyl Analogs

The target compound contains an unsubstituted nicotinamide ring (no 6-ethoxy, 2-methoxy, 2-methylthio, or 6-trifluoromethyl substituents). This structural feature eliminates metabolic soft spots associated with O-dealkylation (6-ethoxy analog), S-oxidation (2-methylthio analog), and oxidative defluorination (6-CF₃ analog) [1]. In a systematic analysis of CYP inhibition across triazole-based nicotinamide derivatives, introduction of ring substituents generally increased CYP2C9 and CYP3A4 inhibition liability (e.g., the ethoxy-bearing congeners showed >30% CYP3A4 inhibition at 10 µM), whereas the unsubstituted scaffold displayed a comparatively cleaner CYP profile [1]. For users designing in vitro pharmacological studies where minimal CYP interference is desired (e.g., hepatocyte co-incubation assays), the unsubstituted nicotinamide scaffold of the target compound offers a measurable advantage over ring-substituted comparators.

metabolic stability CYP inhibition unsubstituted pyridine drug metabolism

Aqueous Solubility Advantage Conferred by Unsubstituted Nicotinamide Core

The target compound's computed logP of approximately 2.06 (clogP ~1.81 as estimated by the ZINC database [1]) is significantly lower than that of ring-substituted analogs such as the 6-trifluoromethyl (estimated clogP >3.0 due to the lipophilic CF₃ group) and 2-methylthio (estimated clogP >2.8) derivatives . Within the broader class of NAMPT-targeting triazole-nicotinamide compounds, a direct correlation between lower logP and improved aqueous solubility has been demonstrated, with unsubstituted or minimally substituted analogs achieving kinetic solubility values 5- to 20-fold higher (e.g., >50 µM in phosphate buffer at pH 7.4) compared to their highly substituted counterparts [2]. This solubility differential directly impacts the reliability of dose-response measurements in biochemical and cell-based assays.

aqueous solubility logP drug-like properties formulation

Synthetic Tractability via Click Chemistry: Modular Access Compared to Non-Triazole Scaffolds

The 2H-1,2,3-triazole moiety in the target compound is assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yielding, bioorthogonal 'click' reaction that enables modular variation of both the azide and alkyne components [1]. This synthetic strategy contrasts with amide-coupling-only routes employed for non-triazole nicotinamide derivatives, which lack the triazole's capacity for additional π-stacking and hydrogen-bonding interactions. Within the disclosed triazole-nicotinamide NAMPT inhibitor series, the triazole ring was shown to contribute critically to binding affinity via an edge-to-face π-interaction with the Phe193 residue of the NAMPT active site, an interaction not achievable by non-triazole nicotinamides such as FK866 or CHS-828 [2]. The target compound retains this pharmacophoric triazole while bearing a simpler, unadorned nicotinamide ring, making it an attractive scaffold for focused library synthesis and SAR expansion.

click chemistry CuAAC modular synthesis triazole SAR library

N2-Triazole Connectivity vs. N1-Triazole Isomers: Regioisomeric Identity Verification Requirement

The target compound features the 2H-1,2,3-triazole (N2-substituted) connectivity, a regioisomeric outcome that differs from the 1H-1,2,3-triazole (N1-substituted) isomer obtainable via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) [1]. The N2 vs. N1 substitution pattern alters the triazole ring's dipole moment (N2-triazole: ~3.5 D vs. N1-triazole: ~4.8 D for parent 1,2,3-triazole) and the spatial trajectory of the substituent attached to the triazole nitrogen, which controls molecular shape and target complementarity [2]. In the related picolinamide analog series, the N2-triazole isomer was explicitly described as a dual orexin receptor antagonist (OX1R/OX2R), whereas the N1-triazole regioisomer displayed distinct pharmacological behavior . NMR analysis (¹H-¹³C HSQC of triazole C-H protons: N2-triazole at δ ~7.6–7.8 ppm vs. N1-triazole at δ ~7.3–7.5 ppm) is advised for regioisomeric identity confirmation upon receipt.

triazole regioisomer N1 vs N2 substitution CuAAC selectivity ruthenium catalysis

Purity and Characterization Standards: Baseline for Reproducible In Vitro Pharmacology

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC) as confirmed by multiple vendor certificates of analysis and the ZINC database annotation [1][2]. This purity threshold aligns with research-grade small-molecule standards suitable for biochemical and cell-based assays. In contrast, several closely related analogs (e.g., certain 6-ethoxy and 6-trifluoromethyl derivatives) are available only as custom synthesis products without validated purity certification, introducing batch-to-batch variability that can confound dose-response reproducibility . The target compound's molecular identity can be unambiguously confirmed by the InChIKey VKIAMMCYXYBIMH-UHFFFAOYSA-N, providing a unique, searchable identifier for database cross-referencing and literature mining [1].

purity specification HPLC NMR quality control reproducibility

Optimal Research Application Scenarios for N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide (CAS 2034266-70-9)


Focused NAMPT Inhibitor SAR Library Expansion Using Click Chemistry

Investigators building structure-activity relationship (SAR) libraries around the triazole-nicotinamide NAMPT inhibitor pharmacophore should prioritize the target compound as a core scaffold. Its unsubstituted nicotinamide ring provides a clean baseline for systematic variation, while the N2-triazole connectivity (established via CuAAC) enables modular diversification of both the phenyl and nicotinamide termini without altering the critical triazole N2-regioisomeric identity required for Phe193 π-stacking in the NAMPT active site [1]. The compound's comparatively favorable solubility profile (>50 µM predicted) and lower predicted CYP liability relative to ring-substituted analogs [2] reduce confounding factors in primary biochemical screening, enabling clearer attribution of potency shifts to specific structural modifications.

Orexin Receptor Pharmacology: Dual OX1R/OX2R Antagonist Tool Compound Development

Based on class-level evidence that N2-triazole nicotinamide and picolinamide derivatives function as dual orexin receptor antagonists [1], the target compound is suited for in vitro orexin receptor binding and functional assays (e.g., calcium flux or IP1 accumulation in OX1R- and OX2R-expressing cell lines). The nicotinamide regioisomer (vs. picolinamide or isonicotinamide) may confer differential subtype selectivity that remains to be quantitatively characterized; procurement of this specific regioisomer is therefore essential for head-to-head selectivity profiling against the picolinamide analog (CAS 2034404-41-4) and isonicotinamide comparator. Users should include the N1-triazole isomer as a negative control to confirm the pharmacological relevance of N2-regioisomeric identity [2].

In Vitro ADME Profiling: Metabolic Stability and CYP Inhibition Benchmarking

For laboratories conducting in vitro absorption, distribution, metabolism, and excretion (ADME) profiling of triazole-containing nicotinamide derivatives, the target compound serves as the appropriate unsubstituted reference scaffold. Its lack of O-dealkylation, S-oxidation, and defluorination metabolic soft spots [1] makes it a suitable baseline for quantifying the metabolic liability introduced by ring substituents in parallel-tested analogs. The compound's predicted lower CYP2C9 and CYP3A4 inhibition profile relative to 6-ethoxy and 6-trifluoromethyl derivatives [2] supports its use as a cleaner probe in hepatocyte stability assays and CYP inhibition panels where minimal CYP interference from the test article is desired.

Chemical Biology Probe Development and Target Deconvolution Studies

The target compound's triazole moiety, installed via bioorthogonal click chemistry, enables downstream functionalization for chemical biology applications including photoaffinity labeling (diazirine/benzophenone conjugation), fluorescent tagging, and biotinylation for pull-down target identification experiments [1]. Its well-defined purity specification (≥95%) and unambiguous InChIKey (VKIAMMCYXYBIMH-UHFFFAOYSA-N) [2] facilitate reproducible probe synthesis and database deposition. Researchers developing PROTACs or molecular glues based on the triazole-nicotinamide scaffold should consider this compound as the parent warhead for linker attachment, leveraging the unsubstituted nicotinamide ring as a minimal-steric-hindrance anchoring point.

Quote Request

Request a Quote for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.